3-Oxaspiro(5,5)undecan-2-one
Overview
Description
3-Oxaspiro(5,5)undecan-2-one is a chemical compound with the empirical formula C10H14O3 . It is used in the synthesis of various substances .
Molecular Structure Analysis
The molecular weight of this compound is 182.22 g/mol . The SMILES string representation of the molecule is O=C1CC2(CCCCC2)CC(=O)O1 . Further structural analysis may be found in related studies .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 67-70 °C (lit.) . It has an assay of 98% .Scientific Research Applications
CCR8 Antagonists and Respiratory Diseases
3-Oxaspiro(5,5)undecan-2-one derivatives have been identified as CCR8 antagonists, which are significant in the treatment of chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis. These compounds offer potential pathways for developing new treatments for these diseases by modulating chemokine activity, which plays a crucial role in inflammation and immune response (Dr. Peter Norman, 2007).
Antiviral Research
Another area of application is in antiviral research, where this compound derivatives have been explored as CCR5 antagonists. These compounds have shown promising antiviral potency and selectivity, making them potential candidates for treating viral infections. Their pharmacokinetic profile also suggests possible oral bioavailability, which is crucial for drug development (Hanbiao Yang et al., 2009).
Synthetic Chemistry and Drug Development
The compound has also been a focus in synthetic chemistry, particularly in the synthesis of spiro compounds. These efforts are not only aimed at exploring the chemical properties and reactions of such structures but also at synthesizing compounds that could serve as intermediates or active components in drug development. Spiro compounds, due to their unique structural features, often exhibit significant biological activities, making them valuable in medicinal chemistry (G. Pandey et al., 2011).
Chronic Kidney Diseases
The exploration of this compound-based trisubstituted ureas has led to the discovery of potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the pathogenesis of chronic kidney diseases. These inhibitors have demonstrated not only high inhibitory activity but also effective oral bioavailability and therapeutic potential in animal models of kidney disease, suggesting a promising avenue for drug development (Y. Kato et al., 2014).
Properties
IUPAC Name |
3-oxaspiro[5.5]undecan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-8-10(6-7-12-9)4-2-1-3-5-10/h1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCKZQMQHOUENP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCOC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209256 | |
Record name | 3-Oxaspiro(5,5)undecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-08-7 | |
Record name | 3-Oxaspiro(5,5)undecan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxaspiro(5,5)undecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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